Superior Biochemical Potency: CBP/p300-IN-1 vs. SGC-CBP30 in AlphaScreen Assays
CBP/p300-IN-1 demonstrates approximately 2-fold greater potency than the widely used CBP bromodomain inhibitor SGC-CBP30 in direct comparative AlphaScreen assays. The most potent compound from the series (32h) exhibited an IC50 of 0.037 μM, which was reported to be twice as potent as SGC-CBP30 tested under identical conditions [1]. This quantitative advantage in a primary binding assay translates to a lower effective concentration needed to achieve target engagement in downstream cellular studies.
| Evidence Dimension | Inhibitory potency (IC50) against CBP bromodomain |
|---|---|
| Target Compound Data | 0.037 μM |
| Comparator Or Baseline | SGC-CBP30 (IC50 not explicitly stated but reported as 2-fold less potent) |
| Quantified Difference | 2-fold more potent |
| Conditions | AlphaScreen assay (cell-free) |
Why This Matters
This direct, quantitative comparison validates the superior on-target biochemical potency of CBP/p300-IN-1, ensuring lower working concentrations and reduced compound usage in high-throughput or sensitive experimental systems.
- [1] Xiang Q, Wang C, Zhang Y, et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018;147:238-252. PMID: 29448139. View Source
